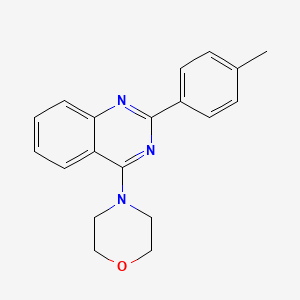
N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide, also known as NBQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of AMPA receptor antagonists, which are compounds that block the action of glutamate on AMPA receptors in the brain.
Mécanisme D'action
N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide acts as an antagonist of AMPA receptors, which are glutamate receptors that play a key role in synaptic transmission in the brain. By blocking the action of glutamate on these receptors, this compound reduces the excitability of neurons and can prevent the damage caused by excessive glutamate release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the severity of seizures in epileptic animals, to protect against ischemic brain injury in stroke models, and to prevent the loss of dopaminergic neurons in models of Parkinson's disease. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide in lab experiments is its specificity for AMPA receptors, which allows researchers to selectively target this receptor subtype. Additionally, this compound has a relatively long half-life, which allows for sustained effects in animal models. One limitation of using this compound is its potential for off-target effects, particularly at high doses.
Orientations Futures
There are several future directions for research on N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in human patients. Additionally, researchers are investigating the potential of combining this compound with other compounds to enhance its neuroprotective effects. Finally, there is interest in exploring the potential of this compound for the treatment of other neurological disorders, such as Huntington's disease and traumatic brain injury.
Méthodes De Synthèse
The synthesis of N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide involves the reaction of 4-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of a base to form the Schiff base. This Schiff base is then reacted with 2-hydrazinopropanoic acid to form this compound. The overall yield of the synthesis is around 40%, and the purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of these diseases, and it is currently being investigated as a potential treatment for human patients.
Propriétés
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-quinolin-8-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-13(27-17-6-2-4-15-5-3-11-20-18(15)17)19(24)22-21-12-14-7-9-16(10-8-14)23(25)26/h2-13H,1H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFFPOKPHMOQSV-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)

![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)
![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)

![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)